

Application Notes and Protocols for the Total Synthesis of Tirandamycin C

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Tirandamycin C, a member of the tetramic acid family of natural products. Tirandamycins exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV properties. Tirandamycin C is considered a biosynthetic precursor to other members of this family, making its synthesis a significant achievement in natural product chemistry.[1][2][3] This guide focuses on the first enantioselective total synthesis of (-)-Tirandamycin C as accomplished by Roush and co-workers, with reference to alternative strategies.

Retrosynthetic Strategy

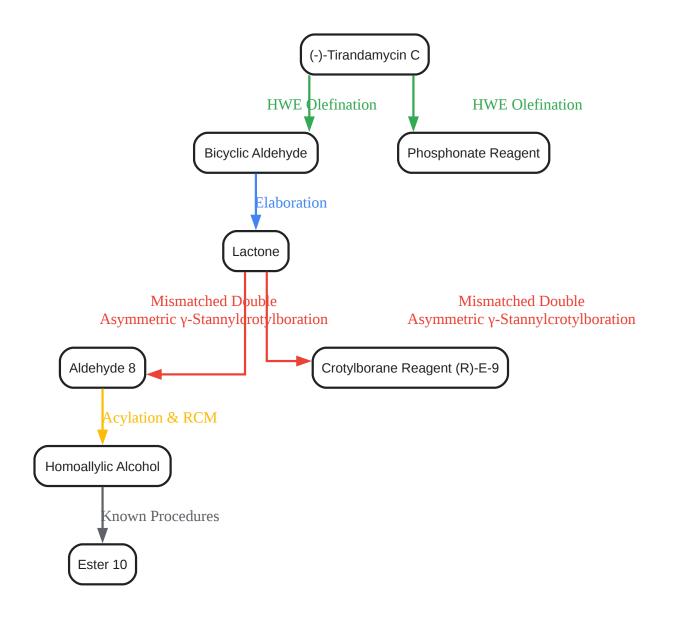
The enantioselective total synthesis of (-)-Tirandamycin C hinges on a convergent strategy, where two key fragments are synthesized independently and then coupled. The retrosynthetic analysis, as conceptualized by Roush et al., disconnects the molecule at the dienoyl side chain attached to the tetramic acid moiety.[1] This leads to two primary synthons: a bicyclic aldehyde and a phosphonate reagent containing the tetramic acid core.

The key bond disconnection is the C1'-C2' double bond, which can be formed via a Horner-Wadsworth-Emmons olefination. The bicyclic aldehyde fragment is further simplified, with the critical anti,anti-stereotriad being established through a highly stereoselective mismatched double asymmetric y-stannylcrotylboration reaction.[1][2][4][5][6][7]



An alternative retrosynthesis by Reddy et al. employs a desymmetrization protocol to construct the core bicyclic system.[8] Key reactions in this approach include a Still-Gennari (Z)-selective olefination and a Dieckmann cyclization to form the tetramic acid ring.[8]

Logical Relationship of the Roush Retrosynthesis



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Caption: Retrosynthetic analysis of (-)-Tirandamycin C.



Key Synthetic Steps and Experimental Protocols

The enantioselective total synthesis of (-)-Tirandamycin C by Roush and co-workers was accomplished in 14 steps.[1][4] The following sections detail the protocols for the pivotal reactions.

Mismatched Double Asymmetric y-Stannylcrotylboration

This reaction is crucial for establishing the anti, anti-stereotriad in the bicyclic core. The reaction involves the coupling of aldehyde 8 with the (R)-E-9 crotylborane reagent.

Protocol:

- To a solution of aldehyde 8 in a suitable solvent (e.g., toluene) at -78 °C is added the (R)-E-9 crotylborane reagent.
- The reaction mixture is stirred at -78 °C for a specified time until completion, monitored by TLC.
- The reaction is quenched by the addition of a quenching agent (e.g., methanol).
- The mixture is warmed to room temperature and subjected to an oxidative workup.
- The crude product is purified by flash column chromatography to yield the desired homoallylic alcohol.

Reactants	Key Reagents/Conditio ns	Product Stereoselectivity	Yield
Aldehyde 8, (R)-E-9 crotylborane reagent	Toluene, -78 °C, followed by oxidative workup	>15:1 (anti,anti)	N/A

Ring-Closing Metathesis (RCM)

The formation of the lactone ring is achieved through a ring-closing metathesis reaction using Grubbs' second-generation catalyst.



Protocol:

- To a solution of the acylated homoallylic alcohol (ester 13) in a degassed solvent (e.g., CH2Cl2) is added Grubbs' second-generation catalyst (10 mol %) and tetrafluoro-1,4benzoquinone (TFBQ, 10 mol %).[1]
- The reaction mixture is heated to 60 °C and stirred until completion.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography to afford lactone 15.[1]

Starting Material	Catalyst/Additive	Product	Yield
Ester 13	Grubbs' II catalyst, tetrafluoro-1,4- benzoquinone	Lactone 15	76%

Horner-Wadsworth-Emmons (HWE) Olefination

The final coupling of the bicyclic aldehyde and the phosphonate reagent is accomplished via an HWE olefination to construct the dienoyl side chain.

Protocol:

- To a solution of the phosphonate reagent 6 in THF at a low temperature is added a base (e.g., KOt-Bu).[1]
- The resulting ylide is stirred for a short period before the addition of a solution of the bicyclic aldehyde 5 in THF.
- The reaction mixture is allowed to warm to room temperature and stirred until completion.
- The reaction is quenched with a saturated aqueous solution of NH4Cl.
- The aqueous layer is extracted with an organic solvent (e.g., EtOAc).



• The combined organic layers are dried, concentrated, and purified by chromatography to yield the DMB-protected Tirandamycin C.[1]

Reactants	Key Reagents/Conditio ns	Product	Yield
Aldehyde 5, Phosphonate reagent 6	KOt-Bu, THF	DMB-protected Tirandamycin C	74%

Final Deprotection

The synthesis is completed by the removal of the dimethoxybenzyl (DMB) protecting group.

Protocol:

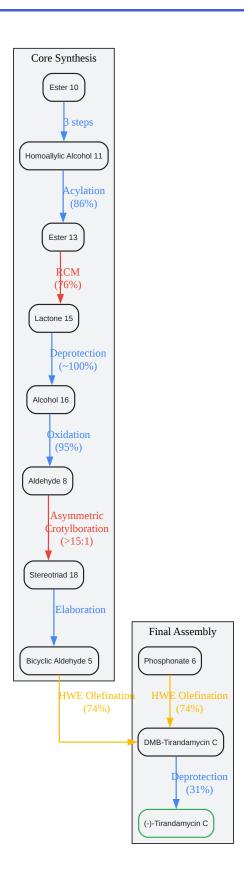
- The DMB-protected Tirandamycin C is dissolved in an acidic medium (e.g., trifluoroacetic acid, TFA).[1]
- The reaction is stirred at room temperature until the deprotection is complete.
- The acid is removed under reduced pressure.
- The crude product is purified to yield (-)-Tirandamycin C.

Starting Material	Reagent	Product	Yield
DMB-protected Tirandamycin C	TFA	(-)-Tirandamycin C (1)	31%

Overall Synthesis Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-Tirandamycin C.





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Caption: Workflow for the total synthesis of (-)-Tirandamycin C.



Summary of Quantitative Data

Step	Starting Material(s)	Key Reagents/C atalysts	Product	Yield (%)	Stereoselec tivity
Acylation	Homoallylic alcohol 11	Methacryloyl chloride	Ester 13	86	N/A
Ring-Closing Metathesis	Ester 13	Grubbs' II catalyst, TFBQ	Lactone 15	76	N/A
Deprotection	Lactone 15	TBAF, HOAc	Alcohol 16	~100	N/A
Oxidation	Alcohol 16	Dess-Martin periodinane	Aldehyde 8	95	N/A
Mismatched Double Asymmetric Y- Stannylcrotyl boration	Aldehyde 8, (R)-E-9 crotylborane reagent	-	Stereotriad 18	N/A	>15:1
Horner- Wadsworth- Emmons Olefination	Aldehyde 5, Phosphonate 6	KOt-Bu	DMB- protected Tirandamycin C	74	N/A
Deprotection	DMB- protected Tirandamycin C	TFA	(-)- Tirandamycin C	31	N/A

Conclusion

The total synthesis of (-)-Tirandamycin C by Roush and co-workers provides an elegant and efficient pathway to this biologically active natural product. The key to this synthesis is the highly stereoselective construction of the anti,anti-stereotriad via a mismatched double asymmetric y-stannylcrotylboration. The subsequent steps, including a ring-closing metathesis



and a Horner-Wadsworth-Emmons olefination, efficiently assemble the complex architecture of the final molecule. This synthetic route not only provides access to Tirandamycin C for further biological evaluation but also opens avenues for the synthesis of other members of the tirandamycin family.[1][4] An alternative 20-step synthesis with a 12% overall yield has also been reported, utilizing a desymmetrization protocol.[8] These synthetic strategies offer valuable tools for medicinal chemists and drug development professionals exploring the therapeutic potential of the tirandamycin class of compounds.

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